molecular formula C9H9BrO2 B2905934 2-(4-Bromo-2-methylphenyl)acetic acid CAS No. 853796-39-1

2-(4-Bromo-2-methylphenyl)acetic acid

Cat. No.: B2905934
CAS No.: 853796-39-1
M. Wt: 229.073
InChI Key: PGVPTRWRGZKMDA-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as collagenase and elastase . These enzymes play a crucial role in the breakdown of collagen and elastin, respectively, which are key structural proteins in the body.

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the activity of the target enzymes.

Action Environment

The action, efficacy, and stability of 2-(4-Bromo-2-methylphenyl)acetic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds. For instance, the compound is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-methylphenylacetic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction at the 4-position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed:

    Substitution: Formation of various substituted phenylacetic acids.

    Oxidation: Formation of 2-(4-bromo-2-methylphenyl)carboxylic acid.

    Reduction: Formation of 2-(4-bromo-2-methylphenyl)ethanol.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)acetic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

  • 2-(4-Bromo-2-chlorophenyl)acetic acid
  • 2-(4-Bromo-2-fluorophenyl)acetic acid
  • 2-(4-Bromo-2-methoxyphenyl)acetic acid

Comparison: 2-(4-Bromo-2-methylphenyl)acetic acid is unique due to the presence of both bromine and methyl groups on the phenyl ring. This combination of substituents can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds that may have different substituents such as chlorine, fluorine, or methoxy groups. These differences can affect the compound’s physical properties, chemical reactivity, and biological activity.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVPTRWRGZKMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853796-39-1
Record name 2-(4-bromo-2-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 16A (12 g, 56.8 mmol) in CCl4 (200 mL), acetonitrile (200 mL) and water (300 mL) at rt was added ruthenium (III) chloride hydrate (1.474 g, 7.11 mmol) and sodium periodate (48.6 g, 227 mmol). The suspension was stirred vigorously for 5.0 h. The solvent was removed under vacuum. The residue was filtered though wet CELITE®, washed with EtOAc. The mixture was further extracted with EtOAc (3×400 mL). The volume of organic layers was reduced to ca 500 mL, washed with sat. sodium sulfite/with conc. HCl (pH ca 2-3). The organic layer was dried over sodium sulfate and concentrated. After evaporation of solvent, 16B (11.47 g, 50.1 mmol, 88% yield) was obtained as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.27 (s, 3H) 3.60 (s, 2H) 7.04 (d, J=7.91 Hz, 1H) 7.28 (dd, J=8.13, 1.98 Hz, 1H) 7.32 (s, 1H).
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
48.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.474 g
Type
catalyst
Reaction Step One
Name
Yield
88%

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